
7-Chloro-N-phenylheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-phenylheptanamide: is an organic compound belonging to the amide class It features a heptanamide backbone with a phenyl group attached to the nitrogen atom and a chlorine atom at the seventh position of the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-phenylheptanamide typically involves the reaction of 7-chloroheptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Chloro-N-phenylheptanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 7-amino-N-phenylheptanamide.
Substitution: Formation of 7-hydroxy-N-phenylheptanamide or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-N-phenylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for investigating the metabolism and degradation of amides in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Mecanismo De Acción
The mechanism of action of 7-Chloro-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amide group can form hydrogen bonds with biological molecules, influencing their activity and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
7-Chloro-N-phenylbutanamide: A shorter chain analogue with similar chemical properties but different physical characteristics.
7-Chloro-N-phenylhexanamide: Another analogue with a slightly shorter chain, exhibiting similar reactivity but different solubility and melting point.
N-phenylheptanamide:
Uniqueness: 7-Chloro-N-phenylheptanamide is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
141381-75-1 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
7-chloro-N-phenylheptanamide |
InChI |
InChI=1S/C13H18ClNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
Clave InChI |
YCMROAIHIVGNSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




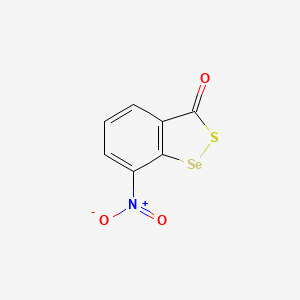

![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
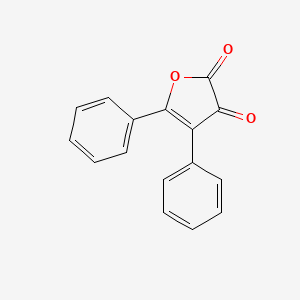

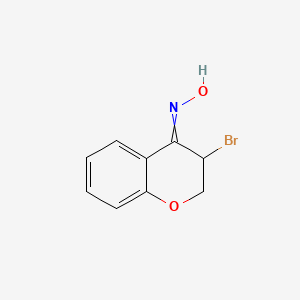
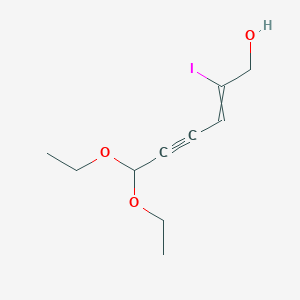
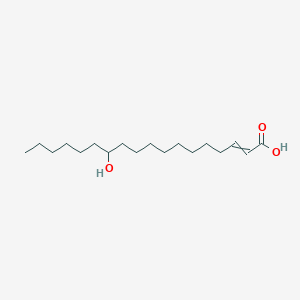
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)

